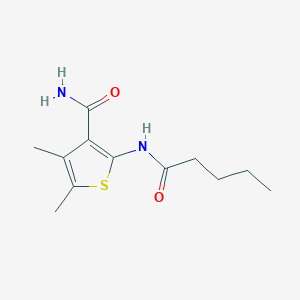
4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A new procedure for synthesizing 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide derivatives was explored using commercially available 3-mercaptobutan-2-one and methyl propiolate as starting materials . The target compounds were obtained in four steps via silylanization of methyl propiolate, cyclization, selective hydrolysis, and amidation .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
DMPTC derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore their pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . For instance, suprofen, a nonsteroidal anti-inflammatory drug, features a 2-substituted thiophene framework, while articaine, used as a dental anesthetic in Europe, contains a 2,3,4-trisubstituted thiophene moiety.
Biological Activity and Drug Design
Understanding the structure-activity relationship (SAR) of DMPTC derivatives aids in drug design. By modifying the substituents on the thiophene ring, scientists can fine-tune biological effects. DMPTC’s potential as an antitumor agent underscores its relevance in oncology research.
Mécanisme D'action
Target of Action
Thiophene derivatives, which “4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide” is a part of, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of this compound would depend on its specific structure and functional groups.
Propriétés
IUPAC Name |
4,5-dimethyl-2-(pentanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-5-6-9(15)14-12-10(11(13)16)7(2)8(3)17-12/h4-6H2,1-3H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBQGBDSYCUWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

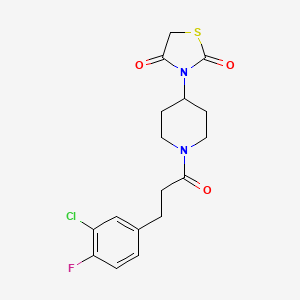

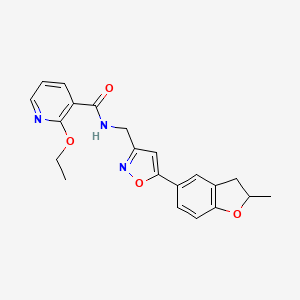
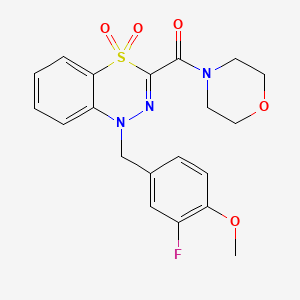

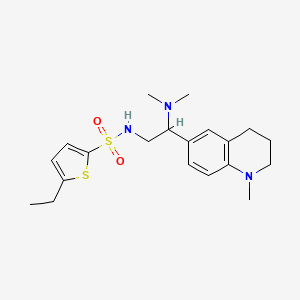


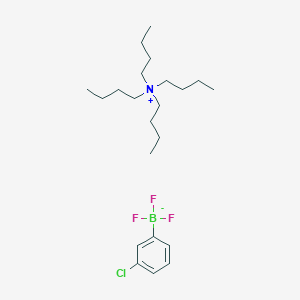
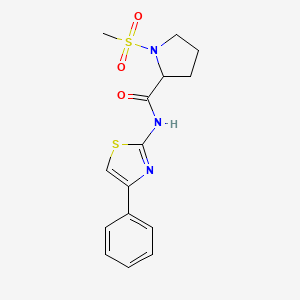
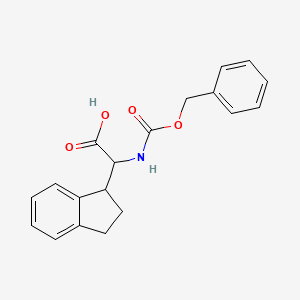
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)